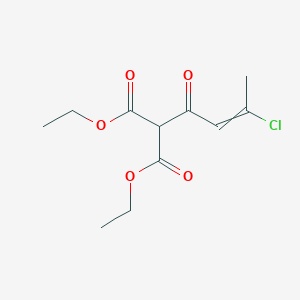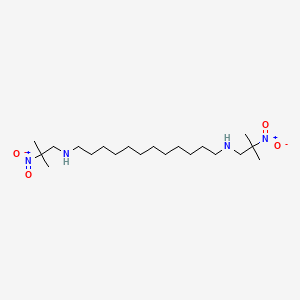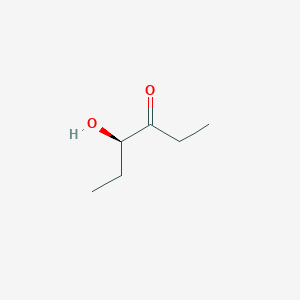
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol is an organic compound known for its unique structure, consisting of a cyclopentadiene ring with five methyl groups attached to different carbon atoms. This compound exhibits excellent thermal stability and can undergo various chemical reactions, such as Diels-Alder reactions and metal-catalyzed transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol typically involves a three-step large-scale synthesis. The process begins with the formation of 1,2,3,4,5-pentamethylcyclopentadiene, which is then subjected to further chemical modifications to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. The reaction conditions often involve controlled temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methyl groups on the cyclopentadiene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted cyclopentadiene derivatives. These products have significant applications in various fields, including organic synthesis and material science .
Scientific Research Applications
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol involves its role as a ligand in metal-catalyzed transformations. It facilitates the formation of metal-ligand complexes, which are essential for catalytic activity. The compound also acts as an electron mediator, participating in redox reactions and facilitating electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the compound, known for its use in Diels-Alder reactions and metal-catalyzed transformations.
Bis(pentamethylcyclopentadienyl)manganese(II): A related compound used in various catalytic processes.
Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N ethyl phenyl-C)(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)iridium: Another similar compound used in iridium-catalyzed transformations.
Uniqueness
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile ligand in metal-catalyzed processes. Its thermal stability and ability to undergo various transformations make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
114564-18-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-6-7(2)9(4)10(5,11)8(6)3/h11H,1-5H3 |
InChI Key |
RYEMNAYTCOBREL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



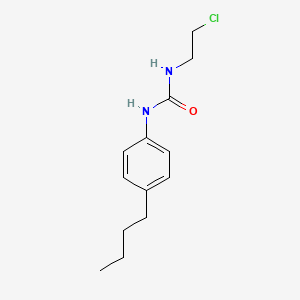

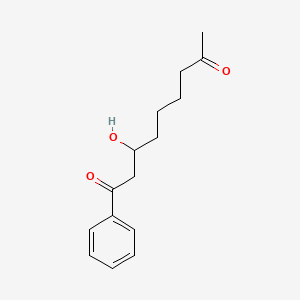


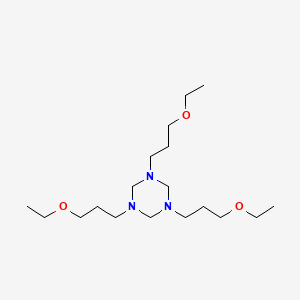
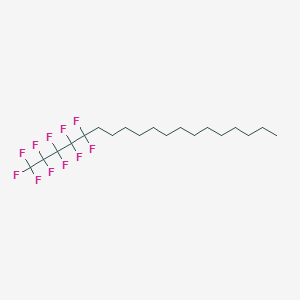
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)

